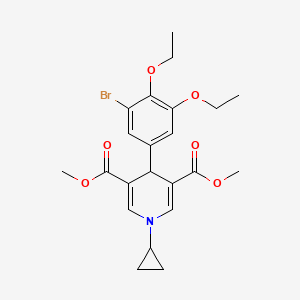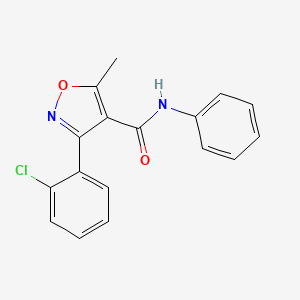![molecular formula C23H20BrN3O3 B11613383 N-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-4-methoxybenzamide](/img/structure/B11613383.png)
N-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-METHOXYBENZAMIDE is a complex organic compound that features a benzodiazole core linked to a bromophenoxyethyl group and a methoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Bromophenoxyethyl Intermediate: This step involves the reaction of 4-bromophenol with an appropriate ethylating agent under basic conditions to form 4-bromophenoxyethyl.
Benzodiazole Formation: The intermediate is then reacted with a benzodiazole precursor under acidic or neutral conditions to form the benzodiazole core.
Coupling with Methoxybenzamide: Finally, the benzodiazole intermediate is coupled with 4-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromophenoxy group can be reduced to form a phenoxyethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenoxyethyl derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
N-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-METHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The bromophenoxyethyl group may facilitate binding to certain proteins or enzymes, while the benzodiazole core can interact with nucleic acids or other biomolecules. The methoxybenzamide moiety may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4-BROMOPHENOXY)ETHYL]-N,N-DIMETHYLAMINE: Similar structure but lacks the benzodiazole and methoxybenzamide groups.
4,4’-((4-BROMOPHENOXY)ETHYL)-1H-BENZIMIDAZOL-2-YL: Contains a benzimidazole core instead of a benzodiazole.
1-[2-(4-BROMOPHENOXY)ETHYL]PYRROLIDINE: Features a pyrrolidine ring instead of a benzodiazole.
Uniqueness
N-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-METHOXYBENZAMIDE is unique due to its combination of a benzodiazole core, bromophenoxyethyl group, and methoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C23H20BrN3O3 |
|---|---|
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
N-[1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H20BrN3O3/c1-29-18-10-6-16(7-11-18)22(28)26-23-25-20-4-2-3-5-21(20)27(23)14-15-30-19-12-8-17(24)9-13-19/h2-13H,14-15H2,1H3,(H,25,26,28) |
Clave InChI |
WWGRVMWARQWHSY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-{(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11613300.png)
![Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11613309.png)
![3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide](/img/structure/B11613318.png)
![N-[2-Benzo[1,3]dioxol-5-yl-1-(morpholine-4-carbonyl)-vinyl]-2-bromo-benzamide](/img/structure/B11613321.png)
![2-(4-Fluorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11613323.png)
![methyl 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-4-hydroxybenzoate](/img/structure/B11613325.png)

![Ethyl 6'-amino-5-bromo-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11613345.png)

![Ethyl 7,8-dichloro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline-3-carboxylate](/img/structure/B11613358.png)
![2-[(3-morpholin-4-ylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11613360.png)
![1-[4-(Dimethylamino)anilino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11613361.png)
![4-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-methylmorpholin-4-ium](/img/structure/B11613362.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2,4-dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613365.png)
